Home > Products > Screening Compounds P72938 > Neratinib maleate
Neratinib maleate - 915942-22-2

Neratinib maleate

Catalog Number: EVT-276817
CAS Number: 915942-22-2
Molecular Formula: C34H33ClN6O7
Molecular Weight: 673.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neratinib maleate is the maleate salt form of neratinib, a quinazoline-based molecule. [] It belongs to the class of tyrosine kinase inhibitors (TKIs), specifically designed as an irreversible pan-ErbB inhibitor. [] Neratinib maleate exhibits high potency against the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs), particularly targeting human epidermal growth factor receptor 2 (HER2) and EGFR. [] Its primary role in scientific research lies in investigating the mechanisms of HER2- and EGFR-driven cancers and exploring its potential as an anticancer agent. []

Future Directions
  • Developing novel formulations: Optimizing the delivery of neratinib maleate through the development of new formulations with improved solubility, stability, and pharmacokinetic profiles. []
Overview

Neratinib maleate is a small molecule inhibitor primarily used in the treatment of breast cancer, particularly for patients with human epidermal growth factor receptor 2-positive breast cancer. This compound is an irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor and its family members, including human epidermal growth factor receptor 2. The maleate salt form enhances the stability and solubility of neratinib, making it more effective for pharmaceutical applications.

Source and Classification

Neratinib maleate is classified as an antineoplastic agent, specifically a targeted therapy for cancer treatment. It was developed by Puma Biotechnology and received approval from the U.S. Food and Drug Administration in 2017 under the brand name Nerlynx. The compound is derived from neratinib, which itself is synthesized through complex chemical processes involving various intermediates.

Synthesis Analysis

The synthesis of neratinib maleate involves several steps that convert precursor compounds into the final product. The process begins with the reduction of a precursor compound using iron as a reducing agent. This step yields an intermediate that undergoes further reactions, including condensation and nucleophilic substitution, to form neratinib.

Technical Details

  1. Reduction: The initial step involves reducing NERA-001 to NERA-002 using iron.
  2. Condensation: NERA-002 is then reacted with NERA-003 to yield NERA-004.
  3. Substitution: The chloride moiety in NERA-004 is displaced by another intermediate (NERA-005), resulting in neratinib.
  4. Formation of Maleate Salt: Finally, neratinib is treated with maleic acid to form neratinib maleate.

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Neratinib maleate has a complex molecular structure characterized by its multiple functional groups that facilitate its interaction with target proteins. The molecular formula for neratinib is C₂₁H₂₄ClN₃O₄S, while the maleate salt adds additional components.

Structure Data

  • Molecular Weight: Approximately 557.95 g/mol
  • Structural Features: The structure includes a pyrimidine ring, a sulfonamide group, and various aromatic components that contribute to its biological activity.

The presence of these functional groups allows neratinib to bind effectively to its targets within the cancer cells, inhibiting their growth signals .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing neratinib maleate include:

  1. Nucleophilic Substitution Reactions: These reactions are critical in forming the various intermediates leading to neratinib.
  2. Hydrogenation: Certain nitro groups in intermediates are reduced to amino functionalities through hydrogenation processes.
  3. Condensation Reactions: These occur between amino groups and carboxylic acids to form key intermediates in the synthesis pathway.

Each reaction step is carefully optimized to maximize yield and minimize byproducts .

Mechanism of Action

Neratinib exerts its therapeutic effects through irreversible inhibition of tyrosine kinases associated with the epidermal growth factor receptor family. By binding covalently to these receptors, neratinib prevents their activation, thereby inhibiting downstream signaling pathways essential for cell proliferation and survival.

Process Data

  • Target Enzymes: Epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2).
  • Impact on Signaling Pathways: Inhibition of MAPK and PI3K/AKT pathways leads to decreased cell proliferation and increased apoptosis in cancer cells.

This mechanism underlies its effectiveness in treating certain types of breast cancer resistant to other therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Neratinib maleate typically appears as a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents, which aids in its formulation for oral administration.

Chemical Properties

  • Stability: The maleate salt form enhances stability compared to the free base.
  • pH Sensitivity: Its solubility may vary with pH, which is crucial for formulation development.

Relevant studies have indicated that formulations containing neratinib maleate maintain stability over time, making them suitable for clinical use .

Applications

Neratinib maleate is primarily used in oncology as a treatment option for patients with HER2-positive breast cancer who have previously been treated with other therapies such as trastuzumab and chemotherapy. Clinical trials have demonstrated its efficacy in improving disease-free survival rates among these patients.

Scientific Uses

  1. Cancer Treatment: Approved for use in advanced or metastatic breast cancer.
  2. Research Applications: Investigated for potential use against other cancers expressing HER2 or EGFR due to its broad inhibitory profile on tyrosine kinases.
Introduction to Neratinib Maleate

Historical Development and FDA Approval Timeline

Neratinib (originally designated HKI-272) emerged from systematic structure-activity optimization of the quinoline scaffold. Wyeth Pharmaceuticals initiated its development as an extension of pelitinib (EKB-569), incorporating strategic modifications: a lipophilic 2-pyridinylmethyl moiety at the aniline para-position and a chlorine atom at the meta-position to enhance HER2 specificity and potency. These structural refinements yielded improved activity profiles against HER2-driven malignancies compared to earlier irreversible inhibitors. [10]

Pivotal clinical trials driving regulatory approvals include:

  • ExteNET (NCT00878709): This phase 3 trial demonstrated significant improvement in invasive disease-free survival (iDFS) when neratinib was administered as extended adjuvant therapy following trastuzumab in early-stage HER2-positive breast cancer. After two years, iDFS was 94.2% for neratinib versus 91.9% for placebo (HR 0.66; p=0.008), establishing the foundation for its initial approval. [1] [8]
  • NALA trial: This study supported approval for advanced HER2-positive breast cancer, showing neratinib combined with capecitabine significantly improved progression-free survival versus lapatinib plus capecitabine in patients with ≥2 prior anti-HER2 regimens. [5]

Table 1: Key Regulatory Milestones for Neratinib

DateEventIndication Context
July 17, 2017Initial FDA approval as Nerlynx® (neratinib)Extended adjuvant treatment of early-stage HER2+ breast cancer post-trastuzumab [1] [8]
February 2018FDA approval expansionCombination with capecitabine for advanced/metastatic HER2+ breast cancer [1]
August 2018European Medicines Agency (EMA) approvalExtended adjuvant HER2+ early breast cancer [4]
2020Updated NCCN guideline inclusionCNS metastasis management in HER2+ disease [5]

The compound's development pathway exemplifies rational drug design transitioning from preclinical characterization to clinical validation across breast cancer subtypes. [1] [4] [8]

Structural Characterization and Molecular Properties

Neratinib maleate is chemically designated as (2E)-N-{4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate (1:1 salt). The free base (C~30~H~29~ClN~6~O~3~) has a molecular weight of 557.05 g/mol, while the maleate salt form (C~34~H~33~ClN~6~O~7~) exhibits a molecular weight of 673.11 g/mol. The maleate counterion significantly enhances aqueous solubility, facilitating oral absorption kinetics. [4] [7] [9]

The molecular architecture features three critical pharmacophoric elements:

  • Michael acceptor group (α,β-unsaturated carbonyl): Enables covalent bond formation with cysteine residues (Cys-773 in EGFR; Cys-805 in HER2) in the ATP-binding pocket
  • 3-Ethoxyquinoline core: Positions substituents for optimal kinase domain interaction
  • Pyridinylmethoxy aniline moiety: Enhances hydrophobic pocket binding and HER2 selectivity [4] [10]

Table 2: Physicochemical Properties of Neratinib Maleate

PropertySpecificationMethodological Context
Molecular formulaC~34~H~33~ClN~6~O~7~Elemental analysis [9]
Exact mass673.115 g/molMass spectrometry [7]
Elemental compositionC 60.67%; H 4.94%; Cl 5.27%; N 12.49%; O 16.64%Calculated from formula [9]
Solubility profile>250 mg/mL in DMSO; low aqueous solubilityExperimental determination [7]
Salt formation rationaleImproved crystallinity and dissolutionPharmaceutical optimization [9]

Spectroscopic characterization includes nuclear magnetic resonance (NMR) confirming the (E)-configuration of the acrylamide side chain, critical for Michael reaction susceptibility. X-ray diffraction studies demonstrate planar quinoline-aniline orientation facilitating kinase domain penetration. The maleate salt formation does not alter covalent binding capacity but optimizes pharmaceutical properties for tablet formulation. [7] [9] [10]

Role in Targeted Cancer Therapy: HER2/EGFR Inhibition Paradigm

Neratinib functions as an irreversible pan-HER inhibitor by covalently binding to cysteine residues within the ATP-binding domains of HER1 (EGFR), HER2, and HER4. This binding permanently inactivates kinase activity, suppressing receptor auto-phosphorylation and downstream signaling through MAPK and PI3K/AKT pathways. Unlike monoclonal antibodies (e.g., trastuzumab), neratinib's small molecular weight (557.05 g/mol) enables blood-brain barrier penetration, addressing the critical challenge of CNS metastases in HER2-positive breast cancer. [3] [4] [6]

Table 3: Enzymatic Inhibition Profile of Neratinib

Target KinaseIC~50~ (nM)Cellular ContextBiological Consequence
HER259BT474 breast cancer cells [7] [10]G1-S cell cycle arrest; ↓cyclin D1; ↑p27 [10]
EGFR (HER1)92A431 epidermoid carcinoma [7] [10]Inhibition of EGF-dependent proliferation [10]
HER4Comparable to EGFR/HER2Not specified [10]Suppression of heregulin signaling [10]
T790M-EGFR mutant<100NSCLC models [4]Overcomes common resistance mutation [4]
HER2 mutantsVariableSUMMIT trial [5] [6]Activity against non-amplified HER2 mutants [5]

Neratinib demonstrates distinct advantages within the HER TKI class:

  • Irreversible binding: Achieves sustained pathway suppression independent of plasma half-life (contrasting reversible inhibitors like lapatinib) [6] [10]
  • Activity against exon 20 mutations: Retains efficacy in HER2-mutated (non-amplified) breast cancers, expanding applicability beyond classical HER2-positive disease [5]
  • Downregulation of HER2 trafficking: Modulates clathrin-mediated endocytosis and reduces HER2 release via extracellular vesicles, potentially limiting paracrine signaling [4]
  • Synergy with antibody-based therapy: Preclinical models show enhanced efficacy when combined with trastuzumab, attributed to complementary mechanisms disrupting HER2 dimerization and kinase function [6] [10]

The compound exemplifies the evolution of kinase inhibitor design, addressing clinical resistance mechanisms while expanding therapeutic reach to sanctuary sites like the CNS. [3] [4] [5]

Properties

CAS Number

915942-22-2

Product Name

Neratinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C34H33ClN6O7

Molecular Weight

673.1 g/mol

InChI

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1-

InChI Key

VXZCUHNJXSIJIM-MEBGWEOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

HKI272; HKI 272; HKI-272; PB272; PB 272; PB-272; Neratinib; Neratinib maleate; Nerlynx;

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.